molecular formula C19H16N2O5 B5277956 N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B5277956
M. Wt: 352.3 g/mol
InChI Key: JHFGKELGALVTPV-UHFFFAOYSA-N
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Description

N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: is an organic compound belonging to the anthraquinone family This compound is characterized by its complex structure, which includes nitro, diethyl, and carboxamide functional groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

    Oxidation: The anthracene is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: The carboxylic acid derivative of the anthraquinone is then converted to the carboxamide through reaction with diethylamine under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, potentially altering the anthraquinone core or the nitro group.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Modified anthraquinone derivatives.

    Reduction: Amino-anthraquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the substituents used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Anticancer Research: Derivatives of anthraquinones are known for their anticancer properties, and this compound could be explored for similar applications.

    Biological Probes: Its fluorescent properties can be utilized in biological imaging and as probes for studying cellular processes.

Industry:

    Dyes and Pigments: Anthraquinone derivatives are commonly used in the dye industry, and this compound could be modified for such applications.

    Catalysts: It can serve as a precursor for catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide largely depends on its application:

Comparison with Similar Compounds

    1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    Mitoxantrone: An anthraquinone derivative used in cancer treatment.

    Anthraquinone-2-carboxylic acid: A simpler derivative used in various chemical applications.

Uniqueness: N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of nitro, diethyl, and carboxamide groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific fluorescence or reactivity profiles.

Properties

IUPAC Name

N,N-diethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-3-20(4-2)19(24)14-10-9-13-15(16(14)21(25)26)18(23)12-8-6-5-7-11(12)17(13)22/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGKELGALVTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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